molecular formula C20H20N2O3S B2944673 (5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1795357-34-4

(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Numéro de catalogue: B2944673
Numéro CAS: 1795357-34-4
Poids moléculaire: 368.45
Clé InChI: BLOCXNAOIHLUAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a synthetic compound featuring a furan-substituted isoxazole core linked to an o-tolyl-thiazepane moiety, designed for research applications. While specific biological data for this precise molecule is not available, its structural framework suggests significant potential in medicinal chemistry research, particularly in oncology. The isoxazole ring is a well-known pharmacophore in drug discovery due to its metabolic stability and ability to participate in key hydrogen-bonding interactions with biological targets . Compounds incorporating a 5-(furan-2-yl)isoxazole scaffold have been identified as key structural components in advanced chemical libraries for biological screening . Furthermore, the 1,4-thiazepane ring is a privileged structure in medicinal chemistry, contributing to molecular diversity and often associated with CNS and receptor-targeting activities. Based on studies of structurally related molecules, this compound may be of interest for investigating novel therapeutic agents. Research on analogous 5-(thiophen-2-yl)isoxazole compounds has demonstrated potent anti-cancer activity against breast cancer cell lines (e.g., MCF-7) by potentially inhibiting the Estrogen Receptor alpha (ERα) and inducing apoptotic cell death . The presence of the furan and isoxazole heterocycles, along with the complex thiazepane architecture, makes this compound a valuable candidate for exploring structure-activity relationships (SAR) and for screening against a panel of biological targets, including various kinases and G-protein-coupled receptors (GPCRs) implicated in disease pathways . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-5-2-3-6-15(14)19-8-9-22(10-12-26-19)20(23)16-13-18(25-21-16)17-7-4-11-24-17/h2-7,11,13,19H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOCXNAOIHLUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that integrates several bioactive functional groups, including a furan ring, an isoxazole moiety, and a thiazepane structure. These components suggest potential for various biological activities, particularly in medicinal chemistry. The isoxazole ring is noted for its pharmacological applications, while the thiazepane structure may enhance interactions with biological targets.

Antitumor Activity

Research indicates that compounds containing isoxazole and furan derivatives exhibit significant antitumor properties. For instance, a study on various isoxazoles demonstrated their antiproliferative activity against multiple human tumor cell lines, with some derivatives achieving mean IC(50) values as low as 17.4 µg/mL . The structural complexity of (5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone may contribute to enhanced selectivity and potency against specific cancer types compared to simpler analogs.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. A recent synthesis of novel derivatives including thiazoles and isoxazoles showed promising antimicrobial effects against various microorganisms . The presence of the furan and thiazepane moieties in the compound may synergistically enhance its antimicrobial efficacy.

Immunomodulatory Effects

Research highlights the immunomodulatory capabilities of compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone . Isoxazole-containing compounds have been linked to both immunosuppressive and immunostimulatory activities, indicating their potential in treating autoimmune disorders and enhancing immune responses .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological pathways. The isoxazole moiety has been associated with immunological activity and may play a crucial role in modulating cell signaling pathways that lead to apoptosis in cancer cells .

Data Table: Biological Activities of Related Compounds

Compound StructureActivity TypeIC(50) Value (µg/mL)Targeted Cell Lines
2,5-bis(3'-indolyl)furanAntitumor17.4Various human tumor cell lines
3,5-bis(3'-indolyl)isoxazoleAntitumor20.5Extended panel of tumor cell lines
Thiazole derivativeAntimicrobialNot specifiedVarious microorganisms
Isoxazole derivativeImmunomodulatoryNot specifiedHuman peripheral blood lymphocytes

Case Studies

  • Anticancer Properties : A study evaluated a series of novel isoxazoles against a panel of human tumor cell lines, demonstrating significant antitumor activity and selectivity towards specific cancer types . The findings support further exploration into the structural modifications of compounds like (5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone for enhanced efficacy.
  • Antimicrobial Efficacy : In another investigation, synthesized thiazole derivatives were tested for their antimicrobial activity against various pathogens, showcasing potential for therapeutic applications in infectious diseases .
  • Immunological Studies : Research on related isoxazole compounds revealed their ability to modulate immune responses, suggesting that derivatives like (5-(Furan-2-yl)isoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone could be developed as immunotherapeutic agents targeting autoimmune conditions .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

(a) Isoxazole vs. Pyrimidinone Derivatives
  • Target Compound : The isoxazole ring fused to furan provides rigidity and planar geometry, favoring interactions with flat binding pockets.
  • Analog (C8): The dihydropyrimidin-2(1H)-one core in compound C8 () introduces a partially saturated ring with a trifluoromethyl group, enhancing electron-withdrawing effects and metabolic stability. The pyrimidinone system may adopt non-planar conformations, reducing π-π stacking efficiency compared to the isoxazole-furan system .
(b) Thiazepane vs. Triazole/Thiazole Derivatives
  • Target Compound : The 1,4-thiazepane’s sulfur atom increases lipophilicity, while its seven-membered ring allows for adaptive conformations during receptor binding.
  • Analog () : Thiazole-triazole hybrids (e.g., compounds 4 and 5) exhibit planar geometries with fluorophenyl groups oriented perpendicularly, creating steric hindrance that may limit membrane permeability compared to the flexible thiazepane .

Substituent Effects

(a) Aromatic Substitutents
  • Analog (C8, ) : The p-tolyl (para-methylphenyl) group in C8 offers less steric interference, allowing better alignment with linear binding pockets. Para-substituted analogs generally exhibit higher solubility than ortho-substituted derivatives due to reduced molecular packing .
  • Analog (): Furan-phenyl methanones with 4-methoxyphenyl or 2,4-difluorophenyl groups show increased polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the o-tolyl group .
(b) Electron-Withdrawing Groups
  • Target Compound : Lacks strong electron-withdrawing substituents, suggesting moderate electrophilicity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound C8 () Furan-Phenyl Methanone ()
LogP ~3.2 (estimated) ~2.8 ~2.1–2.5
Solubility (μg/mL) Low (hydrophobic o-tolyl) Moderate (p-tolyl) High (polar substituents)
Metabolic Stability Moderate (thiazepane S-oxidation risk) High (trifluoromethyl) Variable (depends on substituents)

The o-tolyl group in the target compound likely reduces aqueous solubility compared to analogs with para-substituted or polar aryl groups. However, its lipophilicity may enhance membrane permeability and tissue distribution .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.